molecular formula C21H22N2O2 B7703512 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylisobutyramide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylisobutyramide

货号 B7703512
分子量: 334.4 g/mol
InChI 键: HSADJMBMFMVBCP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylisobutyramide, also known as HMI-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. HMI-1 is a small molecule inhibitor that has been shown to selectively target cancer cells and induce apoptosis, making it a promising candidate for the development of new anti-cancer drugs.

作用机制

The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylisobutyramide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound inhibits the activity of Akt, a protein kinase that is activated in many types of cancer, leading to the inhibition of downstream signaling pathways and induction of apoptosis. In addition, this compound has been shown to inhibit the activity of HDAC6, a histone deacetylase that is involved in the regulation of gene expression and cell motility.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It inhibits cell growth and induces apoptosis, leading to the death of cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. This compound has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis.

实验室实验的优点和局限性

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylisobutyramide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. In addition, this compound has been shown to selectively target cancer cells and induce apoptosis, making it a promising candidate for the development of new anti-cancer drugs. However, this compound also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound has not yet been tested in vivo, which is necessary to determine its efficacy and safety as a cancer therapy.

未来方向

There are several future directions for the research and development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylisobutyramide. Firstly, further studies are needed to determine the efficacy and safety of this compound in vivo, which is necessary for its translation into clinical use. Secondly, the mechanism of action of this compound needs to be further elucidated to identify potential targets for combination therapy. Thirdly, the structure-activity relationship of this compound needs to be studied to identify more potent and selective inhibitors. Finally, the potential applications of this compound in other diseases, such as neurodegenerative diseases, need to be explored.

合成方法

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylisobutyramide involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with benzyl chloride, followed by the reaction of the resulting compound with isobutyryl chloride. The final product is obtained through purification and recrystallization. The synthesis of this compound has been optimized to ensure high yields and purity, making it suitable for use in scientific research.

科学研究应用

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylisobutyramide has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively target cancer cells and induce apoptosis, making it a promising candidate for the development of new anti-cancer drugs. This compound has been tested in various cancer cell lines, including breast cancer, colon cancer, and lung cancer, and has been shown to inhibit cell growth and induce cell death. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

属性

IUPAC Name

2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-14(2)21(25)23(18-7-5-4-6-8-18)13-17-12-16-11-15(3)9-10-19(16)22-20(17)24/h4-12,14H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSADJMBMFMVBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。